cis-3,4-Dimethyl-2-pentene cis-3,4-Dimethyl-2-pentene
Brand Name: Vulcanchem
CAS No.: 4914-91-4
VCID: VC1984624
InChI: InChI=1S/C7H14/c1-5-7(4)6(2)3/h5-6H,1-4H3/b7-5-
SMILES: CC=C(C)C(C)C
Molecular Formula: C7H14
Molecular Weight: 98.19 g/mol

cis-3,4-Dimethyl-2-pentene

CAS No.: 4914-91-4

Cat. No.: VC1984624

Molecular Formula: C7H14

Molecular Weight: 98.19 g/mol

* For research use only. Not for human or veterinary use.

cis-3,4-Dimethyl-2-pentene - 4914-91-4

Specification

CAS No. 4914-91-4
Molecular Formula C7H14
Molecular Weight 98.19 g/mol
IUPAC Name (Z)-3,4-dimethylpent-2-ene
Standard InChI InChI=1S/C7H14/c1-5-7(4)6(2)3/h5-6H,1-4H3/b7-5-
Standard InChI Key PPBWEVVDSRKEIK-FNORWQNLSA-N
Isomeric SMILES C/C=C(\C)/C(C)C
SMILES CC=C(C)C(C)C
Canonical SMILES CC=C(C)C(C)C

Introduction

Chemical Identity and Structure

cis-3,4-Dimethyl-2-pentene has a molecular formula of C7H14 and a molecular weight of 98.19 g/mol . The compound is formally known by its IUPAC name (Z)-3,4-dimethylpent-2-ene, reflecting its stereochemical configuration . Several alternative names are used in the literature, including 3,4-dimethyl-cis-2-pentene, (Z)-(CH3)2C=CHCH(CH3)2, and (2Z)-3,4-dimethyl-2-pentene .

The chemical structure of cis-3,4-dimethyl-2-pentene features a central carbon-carbon double bond with methyl substituents at the 3 and 4 positions arranged on the same side of the double bond plane. This specific arrangement defines its "cis" or "Z" configuration, which distinguishes it from its trans isomer .

Chemical Identifiers

The compound can be identified through various standardized chemical identifiers, which are presented in Table 1.

Table 1: Chemical Identifiers for cis-3,4-Dimethyl-2-pentene

Identifier TypeValue
CAS Number4914-91-4
Alternative CAS Number24910-63-2
IUPAC Name(Z)-3,4-dimethylpent-2-ene
Standard InChIInChI=1S/C7H14/c1-5-7(4)6(2)3/h5-6H,1-4H3/b7-5-
InChI KeyPPBWEVVDSRKEIK-ALCCZGGFSA-N
SMILES NotationCC=C(C)C(C)C or C/C=C(/C)C(C)C
MDL NumberMFCD00059237
PubChem CID643784

Physical Properties

cis-3,4-Dimethyl-2-pentene exists as a colorless liquid at standard temperature and pressure . Its physical properties are critical for various applications and handling considerations. The stereochemical configuration significantly influences these properties, particularly when compared to its trans isomer.

Thermodynamic Properties

The compound is characterized by specific thermodynamic parameters that define its behavior under various conditions. These properties are summarized in Table 2.

Table 2: Thermodynamic Properties of cis-3,4-Dimethyl-2-pentene

PropertyValueReference
Melting Point-114°C
Boiling Point87°C at 760 mmHg
Critical Temperature256°C
Critical Pressure24.7 atm
Critical Volume454.77 ml/mol
Vapor Pressure71.7 mmHg at 25°C
Flash Point-6°C

Physical Constants

Additional physical constants that characterize cis-3,4-dimethyl-2-pentene are presented in Table 3.

Table 3: Physical Constants of cis-3,4-Dimethyl-2-pentene

PropertyValueReference
Density0.712 g/cm³ (20°C)
Index of Refraction1.412
LogP2.60860 or 3.1
Exact Mass98.10960 g/mol
AppearanceColorless liquid

Stereochemistry

The stereochemistry of cis-3,4-dimethyl-2-pentene is a defining characteristic that distinguishes it from other isomers with the same molecular formula. The "cis" designation, also represented as "Z" (from the German "zusammen" meaning "together"), indicates that the methyl groups at positions 3 and 4 are oriented on the same side of the double bond plane. This stereochemical configuration significantly impacts the compound's physical properties, reactivity, and biological activity.

The compound contains one defined bond stereocenter at the carbon-carbon double bond . This stereochemical feature is essential for understanding its structure-property relationships and behavior in chemical reactions. The stereochemistry is precisely defined in its IUPAC name (Z)-3,4-dimethylpent-2-ene and is reflected in its InChI notation (InChI=1S/C7H14/c1-5-7(4)6(2)3/h5-6H,1-4H3/b7-5-) .

Applications and Uses

cis-3,4-Dimethyl-2-pentene finds applications in various fields, primarily as a chemical intermediate and research tool.

Research Applications

In research settings, cis-3,4-dimethyl-2-pentene serves as:

  • A model compound for studying stereochemical effects and reactions of alkenes.

  • A precursor or intermediate in organic synthesis due to its unsaturated nature and stereochemically defined structure.

  • A compound for structure-property relationship studies comparing cis and trans isomers.

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